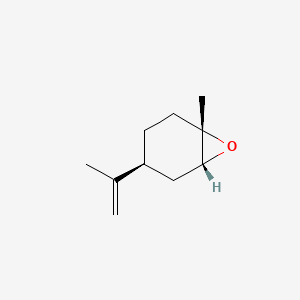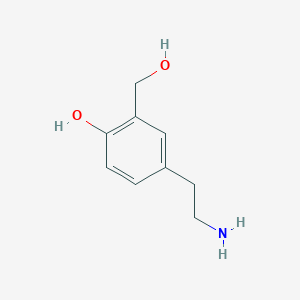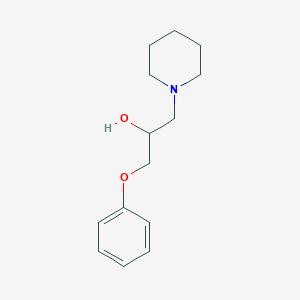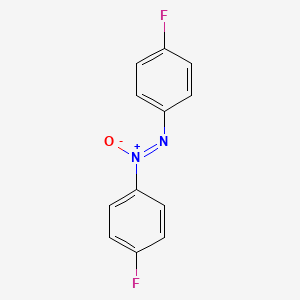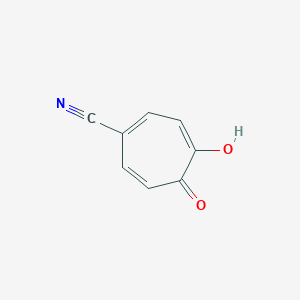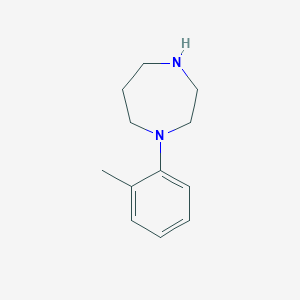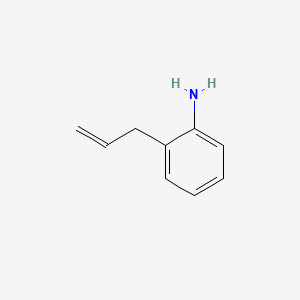
10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
‘10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene’ (DNBA) is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in the field of organic electronics due to its unique properties. DNBA is a non-planar molecule that exhibits high thermal stability, high charge mobility, and strong fluorescence emission. These properties make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene and its derivatives are widely used in the field of organic light-emitting diodes (OLEDs). These compounds are known for their efficiency in blue emission, which is crucial for high-quality display and lighting applications. For instance, derivatives of 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene have been synthesized to enhance the performance of blue fluorescent organic light-emitting diodes. They demonstrate high thermal stability and blue emission properties suitable for OLED applications (Chen et al., 2015), (Lim et al., 2019).
Photophysical Processes
Research into the photophysical processes of 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene derivatives has shown that these compounds exhibit unique luminescent properties. For example, the study of 9-bromo-10-naphthalen-2-yl-anthracene, a related compound, reveals interesting solvent effects on its emission spectra, indicating potential applications in sensing and molecular electronics (Guo et al., 2007).
Electrochemical and Electron Spin Resonance Studies
Electrochemical and electron spin resonance (ESR) studies of related compounds, such as 9,10-Di(α-naphthyl) anthracene, provide insights into the electronic structure and behavior of these molecules. Such studies can help in understanding the molecular behavior under different electrical conditions, which is vital for electronic and photonic applications (Marcoux et al., 1970).
Structural and Electronic Properties
The study of the structural and electronic properties of these compounds, including their derivatives and analogs, is crucial for the development of new materials with optimized properties. For example, investigations into the conformational effects on electronic coupling in mixed-valence systems using anthracene derivatives have provided valuable insights for designing more efficient electronic materials (Chen et al., 2018).
properties
IUPAC Name |
9-naphthalen-2-yl-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30/c1-3-15-33-29-35(27-25-31(33)13-1)45-37-17-5-9-21-41(37)47(42-22-10-6-18-38(42)45)48-43-23-11-7-19-39(43)46(40-20-8-12-24-44(40)48)36-28-26-32-14-2-4-16-34(32)30-36/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTCUXRCBXEPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC1=CC=CC=C1C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629300 |
Source


|
| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
CAS RN |
331749-31-6 |
Source


|
| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)


